5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide
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Overview
Description
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide is an organic compound characterized by the presence of a maleimide group and a hydrazide functional group
Preparation Methods
The synthesis of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide typically involves the reaction of maleic anhydride with hydrazine derivatives. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and specific catalysts or activators depending on the reaction type. Major products formed from these reactions include various substituted derivatives and conjugates with biological molecules.
Scientific Research Applications
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and copolymers.
Biology: The compound is utilized in bioconjugation techniques, where it forms stable bonds with biomolecules, aiding in the study of protein interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide involves its ability to form covalent bonds with nucleophilic groups, such as thiols and amines. This reactivity is primarily due to the maleimide group, which undergoes Michael addition reactions. The molecular targets and pathways involved include various enzymes and proteins that contain reactive cysteine residues, facilitating the study of protein function and inhibition .
Comparison with Similar Compounds
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide can be compared with other maleimide-containing compounds, such as:
N-Maleoylglycine: Similar in structure but with a glycine moiety instead of a pentanehydrazide group.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Contains a benzenesulfonamide group, offering different reactivity and applications.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile:
The uniqueness of this compound lies in its hydrazide functional group, which provides additional reactivity and versatility in forming conjugates with various biomolecules and materials.
Biological Activity
5-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentanehydrazide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C9H11N3O4
- Molecular Weight : 197.19 g/mol
- CAS Number : 57078-99-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It functions as a non-cleavable linker for bio-conjugation, which is significant in drug delivery systems. The presence of a maleimide group allows for selective conjugation with thiol-containing biomolecules, enhancing the specificity and efficacy of therapeutic agents.
Biological Activity
The compound exhibits several biological activities:
- Antitumor Activity : Research indicates that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. This is mediated through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. This is likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
- Anti-inflammatory Effects : The compound has been noted for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
Antitumor | Induction of apoptosis | |
Antimicrobial | Disruption of cell membranes | |
Anti-inflammatory | Inhibition of cytokine production |
Case Study Examples
-
Antitumor Efficacy :
- In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7). The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent cell death.
-
Antimicrobial Activity :
- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of conventional antibiotics, suggesting a promising alternative for treating resistant infections.
-
Anti-inflammatory Potential :
- Animal models treated with this compound showed a significant reduction in edema and inflammatory markers in conditions such as arthritis. The compound's mechanism involved the inhibition of NF-kB signaling pathways.
Properties
CAS No. |
1286754-17-3 |
---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
5-(2,5-dioxopyrrol-1-yl)pentanehydrazide |
InChI |
InChI=1S/C9H13N3O3/c10-11-7(13)3-1-2-6-12-8(14)4-5-9(12)15/h4-5H,1-3,6,10H2,(H,11,13) |
InChI Key |
HGDLVVAFLRBLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCC(=O)NN |
Origin of Product |
United States |
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